molecular formula C6H5F2N B1612798 2,4-Difluoro-6-methylpyridine CAS No. 83261-73-8

2,4-Difluoro-6-methylpyridine

Cat. No. B1612798
CAS RN: 83261-73-8
M. Wt: 129.11 g/mol
InChI Key: ZFQQJBUDQPEFRW-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family . It has a molecular weight of 129.11 . It is an important intermediate used in the synthesis of various pesticides, pharmaceuticals, and agrochemicals.


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has shown robustness, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .


Molecular Structure Analysis

The molecular formula of 2,4-Difluoro-6-methylpyridine is C6H5F2N . The average mass is 129.107 Da and the monoisotopic mass is 129.039001 Da .


Chemical Reactions Analysis

The reaction of nucleophilic substitution from the 4-position to the 2- or 6-position of 2,4-dihalopyridines and 2,4,6-trihalopyridines has been reported .


Physical And Chemical Properties Analysis

2,4-Difluoro-6-methylpyridine is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthetic Chemistry Advancements

Regioselective Nucleophilic Substitution

A study by Schlosser et al. (2005) highlights a technique for rerouting nucleophilic substitution from the 4-position to the 2- or 6-position of halopyridines, including 2,4-difluoro-6-methylpyridine. This method involves the introduction of a trialkylsilyl group, enabling selective displacement of the halogen at the desired position, offering a solution to a longstanding problem in synthetic chemistry (Schlosser, Rausis, & Bobbio, 2005).

Materials Science Contributions

Fluorescent Crystals and Co-crystals

Grepioni et al. (2015) have synthesized and characterized fluorescent crystals and co-crystals of 1,8-naphthalimide derivatives, including those involving 2,4-difluoro-6-methylpyridine. These materials show significant changes in emission properties upon co-crystallization, indicating their potential for use in solid-state lighting and display technologies (Grepioni et al., 2015).

Coordination Chemistry and Ligand Synthesis

Versatile Terpyridine Analogues

Halcrow (2005) reviews the synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, which are analogues of 2,4-difluoro-6-methylpyridine. These ligands have found applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).

Luminescent Materials

AIE-active Ir(III) Complexes

Song et al. (2016) discuss the synthesis and photophysical properties of AIE-active Ir(III) complexes, which include difluorophenylpyridine derivatives as ligands. These complexes exhibit dual-emission and have potential applications in data security protection and as smart luminescent materials (Song et al., 2016).

Safety and Hazards

The compound is classified as dangerous according to the OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist . It is expected that many novel applications of 2,4-Difluoro-6-methylpyridine will be discovered in the future .

properties

IUPAC Name

2,4-difluoro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQQJBUDQPEFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607406
Record name 2,4-Difluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-6-methylpyridine

CAS RN

83261-73-8
Record name 2,4-Difluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoro-6-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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